molecular formula C8H13ClO3 B3033110 1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 84786-96-9

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B3033110
CAS No.: 84786-96-9
M. Wt: 192.64 g/mol
InChI Key: IUSUWHIYSSPTMU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound known for its unique structure and reactivity This compound is characterized by the presence of a chloroethyl group and a trioxabicyclo[222]octane framework, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or amine derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally related compound with similar nucleophilic properties but lacking the chloroethyl group.

    Quinuclidine: Another bicyclic amine with a similar framework but different functional groups.

    Triethylenediamine (TEDA): Similar in structure to DABCO but with different reactivity due to the presence of additional nitrogen atoms.

Uniqueness

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its trioxabicyclo[2.2.2]octane framework provides structural stability and influences its overall chemical behavior, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-7-4-10-8(2-3-9,11-5-7)12-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSUWHIYSSPTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(OC1)(OC2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459770
Record name 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84786-96-9
Record name 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Reactant of Route 3
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Reactant of Route 4
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Reactant of Route 5
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

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